N-乙酰磺胺噻唑-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

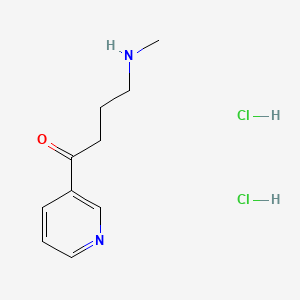

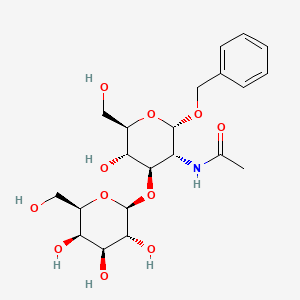

N-Acetylsulfathiazole-d4 is a biochemical used for proteomics research . It has a molecular formula of C11H7D4N3O3S2 and a molecular weight of 301.38 .

Synthesis Analysis

While specific synthesis information for N-Acetylsulfathiazole-d4 was not found, a study on the synthesis of new sulfonamides containing a sulfathiazole moiety might provide relevant insights . The study synthesized twelve sulfonamides by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .Physical and Chemical Properties Analysis

N-Acetylsulfathiazole-d4 has a molecular weight of 301.38 . Other specific physical and chemical properties were not found in the search results.科学研究应用

环境研究中的分析方法

Göbel 等人(2004 年)的研究开发并验证了一种分析方法,用于痕量测定废水中的大环内酯类抗生素、六种磺胺类药物、人类代谢物 N4-乙酰磺胺甲恶唑和甲氧苄啶。该方法包括固相萃取,然后进行反相液相色谱和串联质谱联用,对于研究废水处理中化学物质的出现和归宿至关重要,突出了药物的环境影响 (Göbel 等人,2004 年).

药物发现和化学合成

Kolb 和 Sharpless(2003 年)讨论了点击化学对药物发现的影响,包括在组合化学、蛋白质组学和 DNA 研究中的应用。由叠氮化物和末端乙炔在铜 (I) 催化下形成 1,2,3-三唑,这一反应与 N-乙酰磺胺噻唑-d4 等化合物的合成和修饰有关,证明了这种化学转化在将分子与生物靶标连接起来中的作用 (Kolb & B. Sharpless, 2003).

代谢研究

Cantilena 等人(2004 年)探讨了 N-乙酰转移酶 1 在体外和健康志愿者中对药物的代谢,重点是抑制药物代谢以减少有毒代谢物的形成。本研究提供了对涉及乙酰化的代谢途径以及靶向抑制的潜力的见解,与了解磺胺类药物和相关化合物的代谢有关 (Cantilena 等人,2004 年).

新型生物活性

Saleem 等人(2018 年)研究了杂环化合物的合成、表征和生物活性,重点关注三唑部分在医药和诊断领域的潜在应用。本研究例证了正在进行的设计和合成具有良好生物学特征的新型化合物的努力,包括与阿尔茨海默病和糖尿病等疾病相关的酶抑制活性 (Saleem 等人,2018 年).

未来方向

作用机制

Target of Action

N-Acetylsulfathiazole-d4 is a derivative of sulfathiazole, which is a member of the sulfonamide family . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase, which is crucial for the synthesis of folic acid . .

Mode of Action

Given its structural similarity to sulfathiazole, it is plausible that it may also act as a competitive inhibitor of bacterial dihydropteroate synthase, thereby disrupting the synthesis of folic acid and inhibiting bacterial growth .

Biochemical Pathways

As a potential inhibitor of dihydropteroate synthase, it could affect the folate synthesis pathway in bacteria, leading to a deficiency of this essential vitamin and subsequent inhibition of bacterial growth .

Result of Action

Based on its structural similarity to sulfathiazole, it is plausible that it may inhibit bacterial growth by disrupting the synthesis of folic acid .

生化分析

Biochemical Properties

It is known that sulfathiazole, a related compound, has been used as an antibacterial agent . The acetylated form, N-Acetylsulfathiazole-d4, may interact with various enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have not been reported.

Cellular Effects

Sulfathiazole derivatives have been shown to have antiproliferative effects on various Staphylococcus aureus strains . It is possible that N-Acetylsulfathiazole-d4 may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Sulfonamides, a class of compounds that includes sulfathiazole, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . It is possible that N-Acetylsulfathiazole-d4 may interact with similar enzymes or cofactors.

Subcellular Localization

It is known that N-terminal acetylation, a modification that N-Acetylsulfathiazole-d4 possesses, does not generally determine substrate subcellular localization .

属性

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNXWINFSDKMHD-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670103 |

Source

|

| Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-91-5 |

Source

|

| Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)